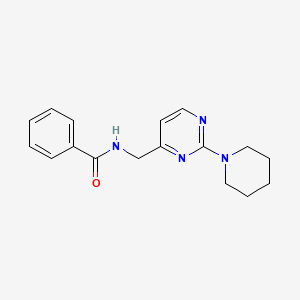

N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)benzamide

Beschreibung

N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)benzamide is a small-molecule benzamide derivative featuring a pyrimidine core substituted at position 2 with a piperidin-1-yl group and at position 4 with a benzamide-linked methyl group. The compound’s structure combines a planar pyrimidine ring (a common pharmacophore in kinase inhibitors) with a piperidine moiety, which enhances solubility and modulates basicity. Its molecular formula is C₁₆H₁₉N₄O, with a molecular weight of 283.35 g/mol and an estimated polar surface area (PSA) of ~80 Ų, suggesting moderate membrane permeability .

Eigenschaften

IUPAC Name |

N-[(2-piperidin-1-ylpyrimidin-4-yl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O/c22-16(14-7-3-1-4-8-14)19-13-15-9-10-18-17(20-15)21-11-5-2-6-12-21/h1,3-4,7-10H,2,5-6,11-13H2,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJRHYFHFGRKGEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC=CC(=N2)CNC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)benzamide typically involves the coupling of a piperidine derivative with a pyrimidine derivative, followed by the introduction of a benzamide group. One common method involves the reaction of 2-chloropyrimidine with piperidine in the presence of a base to form the piperidinylpyrimidine intermediate. This intermediate is then reacted with benzoyl chloride to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Key Reaction Steps

The synthesis involves multi-step functionalization of the pyrimidine scaffold, followed by amide coupling.

- Mechanistic Insight :

Pyrimidine Ring Modifications

- Electrophilic Substitution :

Piperidine Substituent Reactivity

- N-Alkylation/Acylation :

Amide Hydrolysis

- Acid/Base Hydrolysis :

Suzuki Coupling

- The pyrimidine ring’s 5-position can be functionalized via Pd-catalyzed cross-coupling (e.g., with aryl boronic acids) for diversification .

Curtius Rearrangement

Stability and Reactivity Under Conditions

Key Research Findings

Wissenschaftliche Forschungsanwendungen

N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)benzamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit tyrosine kinases, which are involved in cell signaling pathways related to cancer .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Features and Substituent Variations

The compound’s analogs differ primarily in substituents on the pyrimidine ring, benzamide core, and heterocyclic moieties. Key comparisons include:

Table 1: Structural and Physicochemical Comparison

Key Observations:

- Piperidine vs. Piperazine/Morpholino: Piperidine (6-membered amine ring) in the main compound confers moderate basicity (predicted pKa ~8.5), whereas morpholino () and piperazine () derivatives exhibit higher polarity and solubility due to oxygen/nitrogen-rich rings .

- Pyrimidine Substituents : The main compound’s C2-piperidinyl group contrasts with C2-aniline () or C2-fluorophenyl () moieties. These substitutions influence target selectivity; e.g., fluorophenyl groups enhance hydrophobic interactions in kinase binding pockets .

Pharmacological and Computational Insights

- Kinase Inhibition Potential: The pyrimidine-benzamide scaffold is prevalent in kinase inhibitors (e.g., Imatinib derivatives in ). The main compound’s piperidine-pyrimidine motif may target ATP-binding sites in kinases, though its smaller size (MW 283 vs. 403–441 in analogs) suggests narrower target specificity .

- PSA and Bioavailability: The main compound’s PSA (~80 Ų) is lower than analogs like ’s morpholino derivative (PSA ~100 Ų), implying better blood-brain barrier penetration for CNS targets .

- Synthetic Accessibility: The compound’s unsubstituted benzamide core simplifies synthesis compared to trifluoromethyl- or cyanomethyl-containing analogs (), which require specialized reagents .

Biologische Aktivität

N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)benzamide is a compound of interest in medicinal chemistry, particularly due to its structural features that suggest potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structural Overview

N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)benzamide consists of three main components:

- Piperidine ring : A six-membered ring containing one nitrogen atom.

- Pyrimidine moiety : A six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3.

- Benzamide group : A benzene ring attached to a carbonyl amide.

This unique combination contributes to its potential as a therapeutic agent, particularly in targeting various biological pathways.

The mechanism of action for N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)benzamide is primarily linked to its ability to interact with specific molecular targets, such as enzymes and receptors. Notably, it may act as an inhibitor of tyrosine kinases, which are crucial in cell signaling pathways related to cancer progression.

Anticancer Properties

Research indicates that N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)benzamide exhibits significant anticancer activity. In vitro studies have demonstrated its efficacy against various cancer cell lines, suggesting it may inhibit tumor growth by interfering with critical signaling pathways. The compound's IC50 values (the concentration required to inhibit cell growth by 50%) vary depending on the specific cancer type and experimental conditions.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-436 (breast) | 8.90 |

| A549 (lung) | 10.70 |

| HCT116 (colon) | 9.62 |

These values indicate that N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)benzamide is comparable to established chemotherapeutic agents .

Anti-inflammatory Activity

In addition to anticancer properties, this compound has been investigated for its anti-inflammatory effects. Studies suggest that it may inhibit pro-inflammatory cytokines, thus reducing inflammation in various models of disease .

Case Studies

Several case studies have evaluated the biological activity of N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)benzamide:

- Study on Cancer Cell Lines : In a controlled study involving multiple cancer cell lines, the compound was found to induce apoptosis in a dose-dependent manner. The mechanism was linked to the activation of caspase pathways, leading to programmed cell death .

- Inflammation Model : In a murine model of acute inflammation, administration of N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)benzamide resulted in a significant reduction in edema and inflammatory markers compared to control groups .

Comparison with Similar Compounds

N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)benzamide shares structural similarities with other known compounds, such as Imatinib, a well-known tyrosine kinase inhibitor used in leukemia treatment. However, the unique piperidine-pyrimidine-benzamide structure may offer distinct advantages in selectivity and potency against specific targets .

| Compound | Target | IC50 (µM) |

|---|---|---|

| N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-(piperidin... | Tyrosine Kinase | 0.84 |

| Imatinib | BCR-Abl Kinase | 0.01 |

| N-((2-(piperidin... | Various Kinases | TBD |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.